Etripamil

Pharmacokinetics Drug Metabolism Calcium Channel Blockers

Etripamil (MSP-2017, Cardamyst®) is a fast-acting, short-duration, non-dihydropyridine L-type calcium channel blocker (CCB) specifically designed and formulated for intranasal self-administration. It is a close structural analog of verapamil, engineered with an ester moiety to confer rapid degradation by blood esterases, resulting in a distinct pharmacokinetic profile optimized for acute, on-demand management of paroxysmal supraventricular tachycardia (PSVT) outside of the healthcare setting.

Molecular Formula C27H36N2O4
Molecular Weight 452.6 g/mol
Cat. No. B8393214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtripamil
Molecular FormulaC27H36N2O4
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C27H36N2O4/c1-20(2)27(19-28,23-11-12-24(31-4)25(18-23)32-5)14-8-15-29(3)16-13-21-9-7-10-22(17-21)26(30)33-6/h7,9-12,17-18,20H,8,13-16H2,1-6H3
InChIKeyVAZNEHLGJGSQEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etripamil Procurement: Product Specification for Acute PSVT Conversion Therapy


Etripamil (MSP-2017, Cardamyst®) is a fast-acting, short-duration, non-dihydropyridine L-type calcium channel blocker (CCB) specifically designed and formulated for intranasal self-administration [1]. It is a close structural analog of verapamil, engineered with an ester moiety to confer rapid degradation by blood esterases, resulting in a distinct pharmacokinetic profile optimized for acute, on-demand management of paroxysmal supraventricular tachycardia (PSVT) outside of the healthcare setting [2].

Why Etripamil Cannot Be Substituted with Oral or IV Calcium Channel Blockers


Conventional oral non-dihydropyridine CCBs (verapamil, diltiazem) and acute intravenous (IV) therapies (adenosine, IV verapamil) are unsuitable for patient self-administration and rapid out-of-hospital PSVT conversion due to fundamental pharmacological and practical limitations [1]. Oral verapamil has a slow onset (Tmax 1-2 hours), rendering it useless for acute termination, while IV therapies require healthcare professional administration, vascular access, and carry a significant risk of hypotension and bradycardia [2]. Etripamil's unique intranasal delivery and ultra-short half-life (∼20 minutes for the active parent drug, 2.5-3h total systemic exposure) directly address these gaps, providing a quantifiably differentiated option for both procurement in research and clinical use [3].

Etripamil Quantitative Differentiation Guide: PK, Efficacy, and Safety Comparisons


Ultra-Short Half-Life Enables Rapid Systemic Clearance and Self-Administration

Etripamil's half-life (t1/2) is significantly shorter than that of its primary structural analog, verapamil, and another non-dihydropyridine CCB, diltiazem. Etripamil's short duration of action is a key differentiator that enables its use as an on-demand, self-administered therapy for acute episodes, minimizing the risk of prolonged hypotension or bradycardia. [1]

Pharmacokinetics Drug Metabolism Calcium Channel Blockers

Rapid Intranasal Absorption Achieves Therapeutic Plasma Levels Within Minutes

Etripamil's intranasal formulation results in a significantly faster time to maximum plasma concentration (Tmax) compared to oral verapamil. This rapid absorption enables a quick onset of AV nodal conduction slowing, which is critical for the acute termination of PSVT episodes. [1] [2]

Pharmacokinetics Intranasal Drug Delivery Onset of Action

Superior PSVT Conversion Rate and Speed Compared to Placebo and Historical Adenosine Data

In a pivotal Phase 3 trial (RAPID, NODE-301), self-administered etripamil demonstrated a statistically significant and clinically meaningful improvement in both the rate and speed of PSVT conversion to sinus rhythm compared to placebo. Historical data for intravenous adenosine, the current standard-of-care, suggests etripamil offers a more sustained effect. [1] [2]

Clinical Efficacy Phase 3 Trial PSVT Conversion

Significant Reduction in Emergency Department Visits and Healthcare Utilization

A pooled secondary analysis of Phase 3 trials (NODE-301 and RAPID) demonstrated that self-administration of etripamil leads to a significant reduction in emergency department (ED) visits and the need for additional medical interventions. This is a direct consequence of its ability to effectively terminate PSVT at home. [1]

Healthcare Economics Real-World Outcomes Emergency Medicine

Favorable Cardiac Safety Profile: Absence of QT Prolongation Compared to Other Antiarrhythmics

Unlike Class I and III antiarrhythmic drugs (e.g., flecainide, amiodarone) used for long-term PSVT management, etripamil has not been shown to prolong the QTc interval. This is a critical safety differentiator, as QTc prolongation is associated with an increased risk of potentially fatal ventricular arrhythmias. [1] [2]

Cardiac Safety Electrophysiology QT Interval

Adverse Event Profile Dominated by Local, Transient Nasal Effects

The most common adverse events (AEs) associated with etripamil are mild-to-moderate, transient, and localized to the site of intranasal administration. This contrasts with the systemic AEs (e.g., hypotension, bradycardia, constipation) commonly observed with oral or intravenous non-dihydropyridine CCBs like verapamil and diltiazem. [1] [2]

Drug Safety Tolerability Adverse Events

Etripamil Application Scenarios Based on Differential Evidence


Procurement for Clinical Trials of Novel At-Home Arrhythmia Management

Etripamil is uniquely suited as the active pharmaceutical ingredient (API) or reference standard in clinical trials investigating patient-administered, on-demand therapies for episodic cardiovascular conditions. Its rapid intranasal absorption (Tmax 7 min) [1] and ultra-short half-life (20 min) [2] provide a validated platform for achieving fast, targeted drug action with minimal risk of prolonged systemic exposure, making it an ideal model compound for studying out-of-hospital drug delivery paradigms. [3]

Health-Economic and Outcomes Research (HEOR) Modeling for Emergency Medicine

For health-economics and outcomes research (HEOR) analysts modeling the impact of novel therapies on healthcare resource utilization, etripamil offers robust, quantifiable data. The evidence of a 39% relative reduction in emergency department (ED) visits compared to placebo [4] provides a high-quality, peer-reviewed input for cost-effectiveness models and budget impact analyses, supporting informed procurement decisions by hospital formularies and payer organizations. [5]

Pharmacology and Toxicology Studies of Ultra-Short Acting CCBs

Etripamil serves as a critical reference compound for researchers studying the structure-activity relationship (SAR) and pharmacokinetic-pharmacodynamic (PK-PD) correlation of calcium channel blockers. As a verapamil analog modified with an ester group, it is rapidly inactivated by blood esterases to an inactive metabolite [6]. This provides a clear experimental system to dissect the impact of rapid systemic clearance on cardiovascular pharmacodynamics (e.g., PR interval prolongation) without confounding hepatic metabolism. [7]

Preclinical Development of Intranasal Cardiovascular Formulations

Etripamil can be procured as a positive control in preclinical studies aimed at developing new intranasal formulations for acute cardiovascular interventions. Its established pharmacokinetic profile (Tmax 5-8.5 min, PR interval effect within 4-7 min) [8] and proven ability to deliver a therapeutic dose via the nasal mucosa [9] provide a benchmark for evaluating the performance of novel nasal drug delivery systems targeting systemic circulation for rapid action. [10]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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